molecular formula C16H24ClNO B562682 Tolperisone-d10 Hydrochloride CAS No. 1185160-65-9

Tolperisone-d10 Hydrochloride

Cat. No.: B562682
CAS No.: 1185160-65-9
M. Wt: 291.88 g/mol
InChI Key: ZBUVYROEHQQAKL-XVKVVLOSSA-N
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Description

Tolperisone-d10 (hydrochloride) is a deuterated form of Tolperisone hydrochloride, a centrally acting muscle relaxant. It is primarily used in the treatment of pathologically increased muscle tone caused by neurological diseases such as multiple sclerosis, myelopathy, and encephalomyelitis . The deuterium labeling in Tolperisone-d10 enhances its stability and allows for its use in various scientific research applications.

Mechanism of Action

Tolperisone-d10 Hydrochloride: Mechanism of Action and Pharmacokinetics

This compound, also known as Tolperisone-d10, Hydrochloride, is a centrally acting muscle relaxant that has been in clinical use for over four decades . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on the action of this compound.

Target of Action

The primary targets of this compound are the sodium and calcium channels located in the nervous system tissue . It has a high affinity for these tissues, particularly in the brain stem, spinal cord, and peripheral nerves .

Mode of Action

This compound interacts with its targets by blocking the sodium and calcium channels . This blocking action is central to its function as a muscle relaxant .

Biochemical Pathways

It is known that the compound’s action on sodium and calcium channels plays a crucial role in its therapeutic effects .

Pharmacokinetics

This compound is almost completely absorbed from the gut and reaches its peak blood plasma concentration after 1.5 hours . It is extensively metabolized in the liver and kidneys . The elimination half-life of this compound is in two phases: the first phase lasts for 2 hours, and the second phase lasts for 12 hours . The compound is excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of skeletal muscles . By blocking sodium and calcium channels, the compound helps to alleviate pathologically elevated skeletal muscle tone (spasticity) and related pains of different origin .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, sudden cessation of this compound intake can lead to adverse effects such as macular haemorrhage . Furthermore, the European Medicines Agency recommends restricting the use of tolperisone-containing medicines to the treatment of adults with post-stroke spasticity .

Biochemical Analysis

Biochemical Properties

Tolperisone-d10 Hydrochloride, like its non-deuterated counterpart, is believed to block sodium and calcium channels . It has a high affinity for nervous system tissue, reaching highest concentrations in the brain stem, spinal cord, and peripheral nerves .

Cellular Effects

This compound’s effects on cells are primarily related to its muscle relaxant properties . By blocking sodium and calcium channels, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not completely understood . It is known to block sodium and calcium channels, which could lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that Tolperisone Hydrochloride has a half-life of about 1.5 hours .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models .

Metabolic Pathways

This compound is metabolized primarily in the liver and kidneys . It is involved in metabolic pathways that interact with various enzymes and cofactors .

Transport and Distribution

This compound is distributed throughout the body, with the highest concentrations found in nervous system tissue, including the brain stem, spinal cord, and peripheral nerves .

Subcellular Localization

Given its high affinity for nervous system tissue, it is likely that it is localized to areas of the cell involved in nerve signal transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolperisone-d10 (hydrochloride) is synthesized through the deuteration of Tolperisone hydrochloride. The process involves the replacement of hydrogen atoms with deuterium atoms in the Tolperisone molecule. This can be achieved through various chemical reactions, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of Tolperisone-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure efficient deuteration. The final product is purified through crystallization and other separation techniques to obtain high-purity Tolperisone-d10 (hydrochloride).

Chemical Reactions Analysis

Types of Reactions

Tolperisone-d10 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH levels.

Major Products

The major products formed from these reactions include deuterated ketones, alcohols, and substituted derivatives of Tolperisone-d10. These products are often used in further research and development applications.

Scientific Research Applications

Tolperisone-d10 (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tolperisone-d10 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in scientific studies. This makes it a valuable tool in research applications where accurate quantification and analysis are required .

Properties

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVYROEHQQAKL-XVKVVLOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662210
Record name 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185160-65-9
Record name 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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